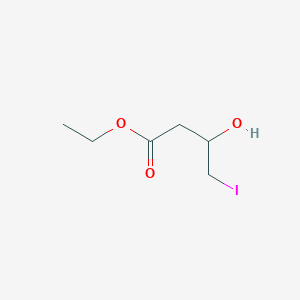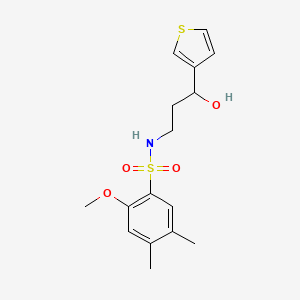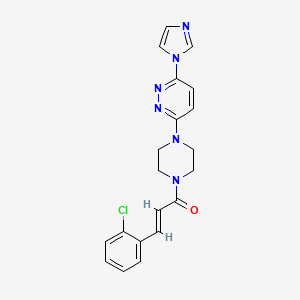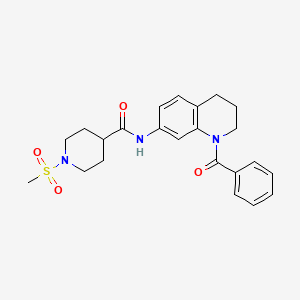
Ethyl 3-hydroxy-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-iodobutanoate is an organic compound with the molecular formula C6H11IO3. It is a chiral building block used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals . The compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an iodine atom attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-iodobutanoate can be synthesized through the iodination of ethyl 3-hydroxybutanoate. One common method involves the reaction of ethyl 3-hydroxybutanoate with sodium iodide in dry acetone under an argon atmosphere. The reaction is typically carried out at temperatures between 58-60°C for 120 hours. After the reaction, the mixture is worked up by distilling off the acetone, diluting with water, and extracting with tert-butyl methyl ether. The organic layers are then combined, washed with water, and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to yield this compound as a yellow oil .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Iodide (NaI): Used for the iodination of ethyl 3-hydroxybutanoate.
Pyridinium Chlorochromate (PCC): Used for the oxidation of the hydroxyl group.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted butanoates can be formed.
Oxidation Products: The oxidation of the hydroxyl group yields ethyl 3-oxo-4-iodobutanoate.
Reduction Products: The reduction of the ester group yields 3-hydroxy-4-iodobutanol.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-4-iodobutanoate is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and hydroxyl groups.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral centers.
Industry: In the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-4-iodobutanoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-4-iodobutanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybutanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 4-iodobutanoate: Lacks the hydroxyl group, limiting its use in reactions requiring hydrogen bonding or hydroxyl group reactivity.
Ethyl 3-oxo-4-iodobutanoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in nucleophilic addition reactions
This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
ethyl 3-hydroxy-4-iodobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBHOKQXGBYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CI)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)



![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)
![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)
![2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2667391.png)
![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)
